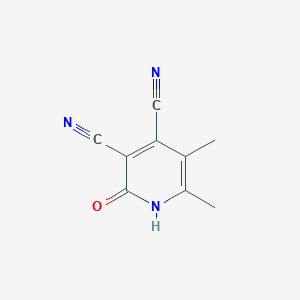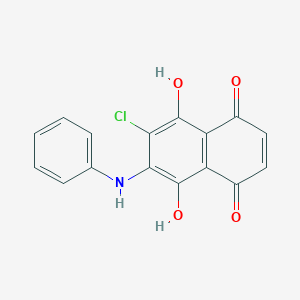![molecular formula C17H13BrN4OS B11051810 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one](/img/structure/B11051810.png)
2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromo-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of thieno[2,3-b]pyridine and quinazolinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromo-4(3H)-quinazolinone typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the thieno[2,3-b]pyridine core.
Bromination: The thieno[2,3-b]pyridine derivative is then brominated using bromine in acetic acid to introduce the bromo group.
Quinazolinone Formation: The final step involves the formation of the quinazolinone ring, which can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromo-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The amino group can participate in cyclization reactions to form additional heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromo-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromo-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
Uniqueness
2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromo-4(3H)-quinazolinone is unique due to the presence of both the thieno[2,3-b]pyridine and quinazolinone moieties, which confer distinct chemical and biological properties . This combination of structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H13BrN4OS |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromo-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H13BrN4OS/c1-7-5-8(2)20-17-12(7)13(19)14(24-17)15-21-11-4-3-9(18)6-10(11)16(23)22-15/h3-6H,19H2,1-2H3,(H,21,22,23) |
InChI Key |
UVVLRQIGVOQFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC4=C(C=C(C=C4)Br)C(=O)N3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11051727.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)

![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![N-(2-phenylethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11051746.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11051757.png)
![3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11051762.png)

![N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11051768.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051774.png)
![N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B11051778.png)
![N-[(10Z)-3,3,4-tricyano-2-phenyloctahydro-8a,4-(epoxymethano)chromen-10-ylidene]acetamide](/img/structure/B11051791.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)
